N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(5-phenylfuran-2-yl)propanamide
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Overview
Description
N-{5-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-(5-PHENYLFURAN-2-YL)PROPANAMIDE: is a synthetic organic compound that features a thiazole ring, a furan ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{5-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-(5-PHENYLFURAN-2-YL)PROPANAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a haloketone. The furan ring is then introduced via a coupling reaction with a suitable furan derivative. The final step involves the amidation reaction to form the propanamide linkage.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the furan ring, converting it to a dihydrofuran derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted derivatives of the fluorophenyl group.
Scientific Research Applications
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industry: In the materials science industry, the compound can be used to develop new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{5-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-(5-PHENYLFURAN-2-YL)PROPANAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole and furan rings can participate in hydrogen bonding and π-π interactions, facilitating binding to the target site. This binding can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- N-{5-[(4-Chlorophenyl)methyl]-1,3-thiazol-2-yl}-3-(5-phenylfuran-2-yl)propanamide
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring (e.g., fluorine vs. chlorine) can significantly alter the compound’s reactivity and binding affinity.
- Unique Features: The specific combination of the thiazole and furan rings in N-{5-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-(5-PHENYLFURAN-2-YL)PROPANAMIDE provides unique electronic properties that can be exploited in various applications.
This detailed article provides a comprehensive overview of N-{5-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-(5-PHENYLFURAN-2-YL)PROPANAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H19FN2O2S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-(5-phenylfuran-2-yl)propanamide |
InChI |
InChI=1S/C23H19FN2O2S/c24-18-8-6-16(7-9-18)14-20-15-25-23(29-20)26-22(27)13-11-19-10-12-21(28-19)17-4-2-1-3-5-17/h1-10,12,15H,11,13-14H2,(H,25,26,27) |
InChI Key |
NRTJQJICMVNJJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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